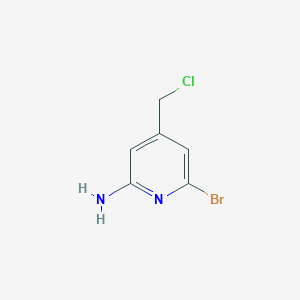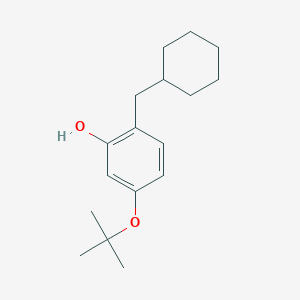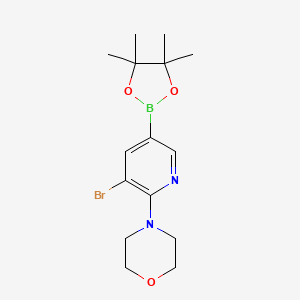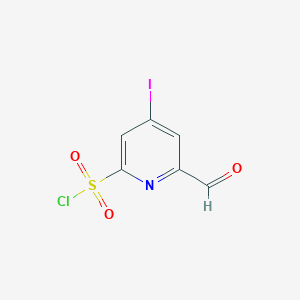
6-Formyl-4-iodopyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-4-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClINO3S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-iodopyridine-2-sulfonyl chloride typically involves the introduction of formyl, iodo, and sulfonyl chloride groups onto the pyridine ring. One common method involves the chlorosulfonation of 4-iodopyridine, followed by formylation. The reaction conditions often require the use of reagents such as thionyl chloride (SOCl2) and formylating agents under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
6-Formyl-4-iodopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in substitution reactions, often facilitated by Lewis acids such as FeBr3 or AlCl3.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The iodo group can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like FeBr3, AlCl3, and ZnCl2 are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Formyl-4-iodopyridine-2-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Formyl-4-iodopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The formyl group can participate in various condensation reactions, while the iodo group can undergo coupling reactions to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
4-Formyl-6-iodopyridine-2-sulfonyl chloride: Similar in structure but with different positional isomers.
6-Hydroxy-2-chloro-4-fluoropyridine: Contains different substituents but shares the pyridine core.
4-Fluoropyridinone: Another pyridine derivative with different functional groups.
Uniqueness
6-Formyl-4-iodopyridine-2-sulfonyl chloride is unique due to the combination of formyl, iodo, and sulfonyl chloride groups on the pyridine ring
Propiedades
Fórmula molecular |
C6H3ClINO3S |
|---|---|
Peso molecular |
331.52 g/mol |
Nombre IUPAC |
6-formyl-4-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClINO3S/c7-13(11,12)6-2-4(8)1-5(3-10)9-6/h1-3H |
Clave InChI |
RYBXWWUXQOAOIG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


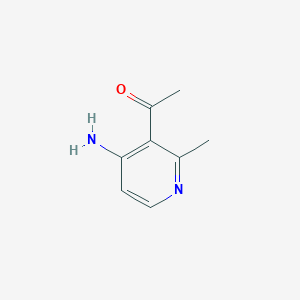

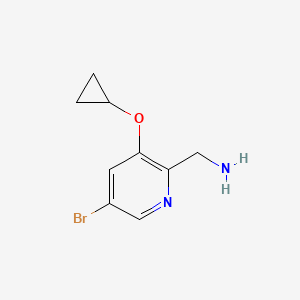


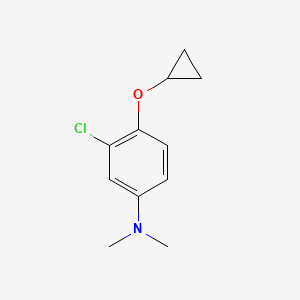
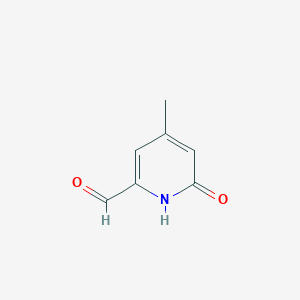

![Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)

